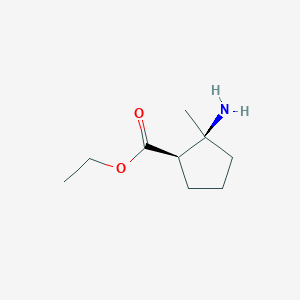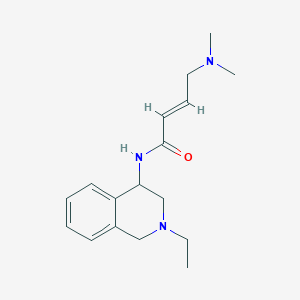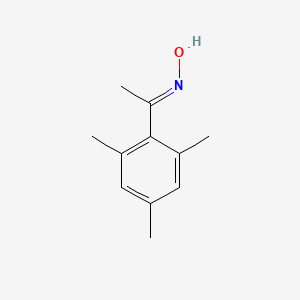
2-(Benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione is a chemical compound that has gained significant attention in scientific research in recent years. This compound is also known as BNTD and has a molecular formula of C30H24N6O2. BNTD is a fluorescent molecule that has been used in various scientific applications, including biomedical research, drug discovery, and material science.
Mecanismo De Acción
BNTD is a fluorescent molecule that emits light in the blue region of the spectrum. The mechanism of action of BNTD involves the absorption of light energy, which excites the molecule to a higher energy state. The excited molecule then emits light as it returns to its ground state. The fluorescence intensity of BNTD is dependent on its environment, such as pH, temperature, and solvent polarity. BNTD has been used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Biochemical and Physiological Effects
BNTD has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that BNTD is non-toxic and does not affect cell viability or proliferation. BNTD has also been shown to have minimal effects on enzyme activity and protein function. These properties make BNTD an ideal fluorescent probe for studying various biological processes without interfering with the system under study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNTD has several advantages for lab experiments, including its high fluorescence quantum yield, photostability, and low toxicity. BNTD is also relatively easy to synthesize and purify, making it readily available for research. However, BNTD has some limitations, including its sensitivity to pH, temperature, and solvent polarity. These limitations can affect the fluorescence intensity and emission spectra of BNTD, which can complicate data analysis. Additionally, BNTD is not suitable for in vivo imaging due to its limited tissue penetration and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of BNTD. One direction is to optimize the synthesis method of BNTD to improve its yield and purity. Another direction is to develop new derivatives of BNTD with improved properties, such as increased solubility and tissue penetration. Additionally, BNTD can be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and cellular signaling pathways. Finally, BNTD can be used in the development of new materials for OLEDs and OPVs, which have potential applications in the field of renewable energy.
Métodos De Síntesis
The synthesis of BNTD involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-phenylpiperazine and benzotriazole in the presence of acetic acid. The reaction mixture is heated to reflux for several hours, and the resulting product is purified by column chromatography. This synthesis method has been optimized to produce high yields of BNTD with high purity.
Aplicaciones Científicas De Investigación
BNTD has been used in various scientific research applications, including biomedical research, drug discovery, and material science. In biomedical research, BNTD has been used as a fluorescent probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. BNTD has also been used in drug discovery to screen for potential therapeutic agents for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, BNTD has been used as a fluorescent dye in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs).
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c32-25-19-10-4-5-11-20(19)26(33)24(31-22-13-7-6-12-21(22)27-28-31)23(25)30-16-14-29(15-17-30)18-8-2-1-3-9-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBQFJVUIVFOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)N5C6=CC=CC=C6N=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)
![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)
![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)


![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)
![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)



![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)
![N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2455655.png)
